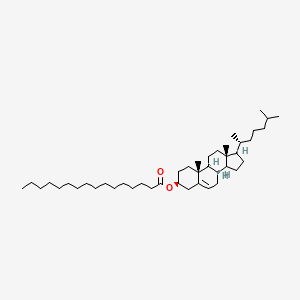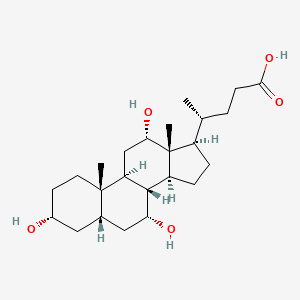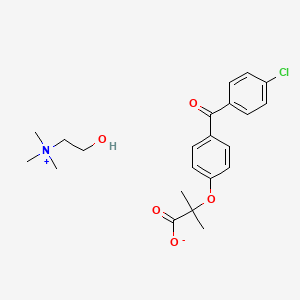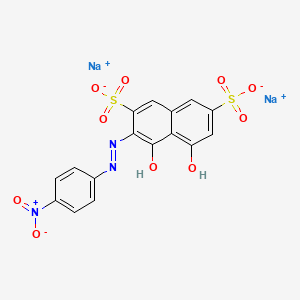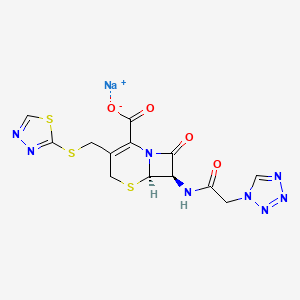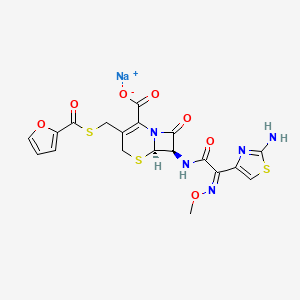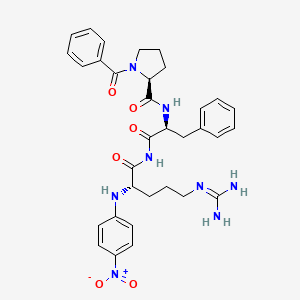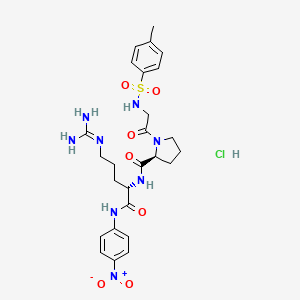
Cianopramine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cianopramine hydrochloride can be synthesized through the cyanoacetylation of amines. This involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . The reaction typically requires stirring without solvent at room temperature or at elevated temperatures, followed by purification steps to yield the desired product .
Industrial Production Methods
The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cianopramine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Cianopramine hydrochloride has been used in various scientific research applications, including:
Chemistry: As a model compound for studying the reactivity of tricyclic antidepressants.
Biology: For investigating the effects of serotonin reuptake inhibition on cellular processes.
Medicine: In preclinical studies to evaluate its potential as an antidepressant.
Industry: As a reference standard in the development of analytical methods for tricyclic antidepressants
Mechanism of Action
Cianopramine hydrochloride exerts its effects by selectively inhibiting the serotonin uptake into synaptosomes . This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also acts as a weak antagonist of serotonin receptors, further modulating serotonergic activity .
Comparison with Similar Compounds
Cianopramine hydrochloride is structurally and functionally similar to other tricyclic antidepressants, such as:
Imipramine: A tricyclic antidepressant that inhibits the reuptake of serotonin and norepinephrine.
Clomipramine: Another tricyclic antidepressant with similar reuptake inhibition properties.
Amitriptyline: A tricyclic antidepressant that also inhibits serotonin and norepinephrine reuptake but has a different side effect profile.
This compound is unique in its specific inhibition of serotonin uptake and its weak antagonistic activity at serotonin receptors, which distinguishes it from other tricyclic antidepressants .
Properties
CAS No. |
66834-20-6 |
|---|---|
Molecular Formula |
C20H24ClN3 |
Molecular Weight |
341.9 g/mol |
IUPAC Name |
11-[3-(dimethylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C20H23N3.ClH/c1-22(2)12-5-13-23-19-7-4-3-6-17(19)10-11-18-9-8-16(15-21)14-20(18)23;/h3-4,6-9,14H,5,10-13H2,1-2H3;1H |
InChI Key |
NPRZQNXDLYTVRY-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2CCC3=C1C=C(C=C3)C#N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cianopramine hydrochloride; Cianopramine HCl; Ro-11-2465 hydrochloride; Ro 112465 hydrochloride. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



